Thymine propenal

Description

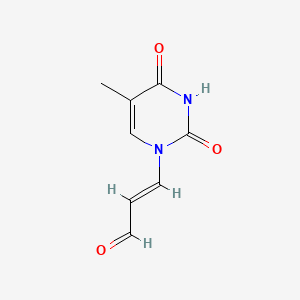

Contextualization as a DNA Damage Product

Thymine (B56734) propenal is chemically classified as a reactive enamine propenal derivative of the DNA base thymine. Its formation is a direct consequence of oxidative damage, specifically to the 2-deoxyribose sugar component of the DNA backbone. pnas.orgmit.edu The process is initiated by the abstraction of a hydrogen atom from the C4′ position of the deoxyribose sugar, a reaction often mediated by potent oxidizing agents like hydroxyl radicals. jci.orgoup.com This initial event triggers a cascade of reactions involving molecular oxygen, leading to a single-strand break in the DNA and the concomitant release of a base propenal. jci.orgnih.gov

Structurally, the compound features a thymine moiety linked to a propenal group, creating a bifunctional electrophile with both an aldehyde and an α,β-unsaturated system. nih.gov This dual reactivity makes it capable of interacting with various nucleophilic sites within the cell. jci.org

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | (E)-3-(5-methyl-2,4-dioxopyrimidin-1-yl)prop-2-enal |

| Synonym | 3-(thymin-1'-yl)-2-propenal nih.gov |

Significance in Endogenous Processes and Oxidative Stress

The generation of this compound is a significant event tied to endogenous cellular processes, particularly those involving oxidative stress and inflammation. pnas.orgmit.edu Endogenous DNA damage is a constant process within living organisms, and the oxidation of deoxyribose is a frequent occurrence, potentially leading to thousands of strand breaks per cell each day. pnas.org This process yields a variety of products, including reactive electrophiles like base propenals. pnas.org

This compound's formation is elevated under conditions of heightened oxidative stress, which can be induced by various chemical agents or pathological states. pnas.org For example, treatment with the antitumor agent bleomycin (B88199) or toxins like carbon tetrachloride, both of which promote oxidative conditions, leads to an increase in this compound metabolites. pnas.orgnih.gov Because it is formed directly within the DNA structure, this compound is considered a more direct marker of DNA-specific oxidative damage compared to products of lipid peroxidation, such as malondialdehyde. pnas.orgoup.com

Overview of Research Trajectories

Initial research into base propenals identified them as products arising from the action of DNA-damaging agents, such as the metal-activated antibiotic bleomycin, which is known to cause strand scission. nih.govpnas.org A primary trajectory of subsequent research has been to characterize the chemical reactivity of these compounds. Studies revealed that as bifunctional electrophiles, base propenals can react with nucleophiles and form secondary DNA adducts. jci.orgpnas.org For instance, this compound can react with a neighboring guanine (B1146940) base to form a mutagenic pyrimidopurinone adduct known as M₁G, highlighting its role in indirect mutagenesis. pnas.orgoup.com

A more recent and significant research focus has been on the metabolic fate of this compound. pnas.orgmit.edunih.gov This line of inquiry aims to understand how the body processes and excretes this damage product. Systematic metabolite profiling in animal models has identified several metabolites in urine and bile. pnas.orgmit.edunih.gov Key findings show that this compound is detoxified through conjugation with glutathione (B108866), leading to the formation of mercapturate derivatives. pnas.orgmit.edu The identification of a specific urinary metabolite, a bis-mercapturate derivative, which increases significantly during oxidative stress, has positioned it as a strong candidate for a non-invasive biomarker of inflammation and oxidative DNA damage in humans. pnas.orgnih.gov

| Research Area | Key Finding | Significance |

|---|---|---|

| Formation Mechanism | Arises from the oxidation of the C4' position of the deoxyribose sugar in the DNA backbone, not the thymine base itself. jci.orgoup.com | Links this compound directly to DNA strand breaks and oxidative damage to the sugar moiety. jci.org |

| Chemical Reactivity | Acts as a bifunctional electrophile, reacting with nucleophiles. nih.gov It is more reactive than malondialdehyde in forming the mutagenic M₁G adduct with guanine. oup.com | Demonstrates a role in indirect mutagenesis, where a primary damage product causes further DNA lesions. pnas.org |

| Metabolic Fate | Metabolized via conjugation with glutathione (GSH) and excreted in urine and bile as mercapturate derivatives. pnas.orgmit.edunih.gov | Identifies stable, excretable metabolites that can serve as non-invasive biomarkers for endogenous DNA oxidation and inflammation. pnas.org |

Structure

3D Structure

Properties

CAS No. |

85394-19-0 |

|---|---|

Molecular Formula |

C45H69O3P (CH3(CH2)8C6H4O)3P C8H8N2O3 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(E)-3-(5-methyl-2,4-dioxopyrimidin-1-yl)prop-2-enal |

InChI |

InChI=1S/C8H8N2O3/c1-6-5-10(3-2-4-11)8(13)9-7(6)12/h2-5H,1H3,(H,9,12,13)/b3-2+ |

InChI Key |

CDPXAPVOBNKPPD-NSCUHMNNSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C=CC=O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)/C=C/C=O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C=CC=O |

density |

Relative density (water = 1): 0.98 |

flash_point |

207 °C c.c. |

Other CAS No. |

85394-19-0 26523-78-4 |

physical_description |

COLOURLESS VISCOUS LIQUID. |

solubility |

Solubility in water, g/100ml: 4.1 |

Synonyms |

(E)-isomer of 3-(thymin-1'-yl)-2-propenal 3-(thymin-1'-yl)-2-propenal thymine propenal thymine-N(1)-2-propenal TNPP |

vapor_pressure |

Vapor pressure, Pa at 25 °C: 0.058 |

Origin of Product |

United States |

Mechanistic Pathways of Thymine Propenal Formation

Hydroxyl Radical-Mediated Genesis from Thymine (B56734)

One pathway for thymine propenal formation involves the direct attack of a hydroxyl radical on the thymine base. This process is a multi-step reaction initiated by the abstraction of a hydrogen atom from the C5 methyl group.

The reaction is initiated when a hydroxyl radical (•OH), a potent electrophilic species, attacks the thymine molecule. nih.gov While the •OH radical can add to the C5-C6 double bond of thymine, it can also abstract a hydrogen atom from the methyl group at the C5 position. nih.govnih.gov This abstraction event results in the formation of a water molecule and a resonance-stabilized 5-thymidyl methyl radical. rsc.org This initial step is crucial as it localizes the radical damage onto the methyl group, setting the stage for subsequent oxidative transformations.

Following the formation of the 5-thymidyl methyl radical, the reaction cascade proceeds in the presence of molecular oxygen (O₂). The radical is rapidly trapped by O₂ to form a 5-thymidylperoxyl radical. rsc.org This peroxyl radical is a key intermediate that undergoes a series of complex rearrangements. These subsequent steps are thought to involve intramolecular cyclization and fragmentation, ultimately leading to the cleavage of the pyrimidine (B1678525) ring and the formation of this compound. This pathway transforms the stable thymine base into a highly reactive α,β-unsaturated aldehyde.

| Step | Reactant(s) | Key Intermediate | Product(s) |

| 1. H-Abstraction | Thymine, Hydroxyl Radical (•OH) | 5-Thymidyl Methyl Radical | Water (H₂O) |

| 2. Oxygen Addition | 5-Thymidyl Methyl Radical, Oxygen (O₂) | 5-Thymidylperoxyl Radical | - |

| 3. Rearrangement | 5-Thymidylperoxyl Radical | Various Intermediates | This compound |

Deoxyribose Oxidative Damage and Subsequent Reactions

An alternative and significant pathway to base propenal formation does not involve direct modification of the base itself but rather originates from oxidative damage to the sugar-phosphate backbone of DNA. genome.govkhanacademy.org Specifically, this mechanism is initiated by radical attack on the deoxyribose sugar.

Certain DNA-damaging agents, including the enediyne antibiotic calicheamicin (B1180863) and the glycopeptide antibiotic bleomycin (B88199), generate radicals that preferentially abstract the hydrogen atom from the C4' position of the deoxyribose sugar. researchgate.net This abstraction creates a C4'-deoxyribosyl radical, a highly unstable species located within the structural framework of the DNA strand. lumenlearning.comopentextbc.ca The formation of this specific radical is a critical initiating event that dictates the subsequent chemical fate of the damaged nucleotide.

Once the C4'-deoxyribosyl radical is formed, the damage chemistry can proceed down two distinct, competing pathways. researchgate.net

Pathway A: Strand Breakage: One route leads to the direct cleavage of the DNA backbone. This process typically results in a single-strand break characterized by 3'-phosphoglycolate and 5'-phosphate termini, along with the release of the unaltered base.

Pathway B: Base Propenal Generation: The alternative pathway, which is oxygen-dependent for agents like bleomycin and calicheamicin, involves a series of reactions that culminate in the release of the attached base in a modified, propenal form. researchgate.net In the case of a thymine nucleotide, this product is this compound. This pathway leaves behind a gapped DNA strand with a ketoaldehyde abasic site.

The partitioning between these two outcomes is a key feature of C4'-initiated DNA damage.

| Initiating Event | Key Intermediate | Competing Pathways | Final Products |

| 4'-Hydrogen Abstraction | C4'-Deoxyribosyl Radical | A: Strand Scission | 3'-Phosphoglycolate, 5'-Phosphate, Free Base |

| B: Base Propenal Formation | This compound, Ketoaldehyde Abasic Site |

The formation of this compound via 4'-hydrogen abstraction occurs entirely within the context of the DNA duplex. The initial radical attack on the deoxyribose sugar, the formation of the C4' radical, and the subsequent rearrangement and cleavage reactions all take place while the nucleotide is part of the larger polymer. researchgate.net This "in-situ" generation is significant because the highly reactive this compound is formed in immediate proximity to other DNA components, particularly the neighboring guanine (B1146940) bases, which can lead to secondary DNA lesions such as M1G adducts. researchgate.net

Induction by Specific Chemical Agents

Certain chemical agents are known to induce the formation of this compound through their interaction with DNA. These agents, often possessing potent biological activity, target the sugar backbone of the DNA molecule, leading to a cascade of reactions that culminates in the release of this compound and a strand break.

The glycopeptide antibiotic Bleomycin is a well-characterized antitumor agent that causes DNA strand scission. A key product of this DNA degradation is this compound. The formation of this compound by activated bleomycin is highly specific, yielding exclusively the trans isomer. nih.gov

The mechanism involves the stereospecific abstraction of the 2'R proton from the deoxyribose sugar. nih.gov This abstraction initiates a series of reactions that result in the cleavage of the C-O bond at the 3'-position of the deoxyribose. nih.gov Experimental studies using isotopically labeled DNA have confirmed that the reaction proceeds via an anti-elimination mechanism. nih.gov When poly(dA-[2'S-³H]dU) is treated with activated bleomycin, the resulting uracil (B121893) propenal retains the tritium (B154650) label. In contrast, when poly(dA-[2'R-³H]dU) is used, the uracil propenal produced is unlabeled, confirming the specific removal of the 2'R proton. nih.gov The cis isomer of this compound, when synthesized chemically, was found to be stable under the conditions of bleomycin-induced DNA degradation, further highlighting the stereospecificity of the bleomycin-mediated pathway. nih.gov

Table 1: Stereochemical Outcome of Bleomycin-Induced Propenal Formation

| Substrate | Product | Isomer Formed | Mechanistic Detail |

| DNA (Thymine residue) | This compound | trans only | Stereospecific abstraction of the 2'R proton. nih.gov |

| poly(dA-[2'S-³H]dU) | [³H]uracil propenal | Not specified | Tritium label is retained. nih.gov |

| poly(dA-[2'R-³H]dU) | Unlabeled uracil propenal | Not specified | Tritium label is lost. nih.gov |

Calicheamicins are a class of potent enediyne antitumor antibiotics that cause DNA damage by inducing double-strand breaks. nih.gov These molecules bind to the minor groove of DNA, where they undergo a reaction similar to the Bergman cyclization. wikipedia.org This cyclization generates a highly reactive 1,4-didehydrobenzene diradical species. wikipedia.org

This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, initiating the oxidative cascade that leads to strand scission and the formation of base propenals, including this compound. wikipedia.orgnih.gov The specificity of calicheamicin's binding to the minor groove is attributed to its aryltetrasaccharide group. wikipedia.org The subsequent hydrogen abstraction from the sugar moiety is the critical step that triggers the degradation of the DNA strand and release of the damaged base in the form of a propenal.

Hexavalent chromium [Cr(VI)] is a known human carcinogen, and its genotoxicity is mediated by its reduction products, including chromium(V) complexes. nih.govoup.com These Cr(V) complexes can induce oxidative damage to DNA. Investigations into the reactions of oxochromate(V) complexes with both single-stranded and double-stranded DNA have shown that this compound is formed as a minor oxidation product. oup.comnih.gov

The primary products of Cr(V)-mediated DNA oxidation are often 5-methylene-2-furanone and furfural, which result from hydrogen abstraction from the C1' and C5' positions of the deoxyribose. oup.comnih.gov The formation of this compound, however, may be associated with the involvement of activated oxygen species, as a slight increase in its production has been observed in the presence of oxygen. nih.gov It has been suggested that the pathway for propenal formation in this context is similar to the mechanism observed in bleomycin-mediated DNA oxidation. researchgate.netrsc.org

Table 2: Products of DNA Oxidation by Chromium(V) Complexes

| Product | Status | Formation Pathway | Oxygen Dependence |

| 5-methylene-2-furanone | Primary | H-abstraction from C1' and C5' of deoxyribose. nih.gov | No enhancement observed. nih.gov |

| Furfural | Primary | H-abstraction from C1' and C5' of deoxyribose. nih.gov | No enhancement observed. nih.gov |

| 8-oxo-2'-deoxyguanosine | Primary | Oxygen atom transfer to the guanine base. nih.gov | Not specified |

| This compound | Minor | Possibly involves activated oxygen species. nih.gov | Marginal enhancement observed. nih.gov |

Comparative Analysis of Formation Pathways and Contributing Factors

The formation of this compound by bleomycin, calicheamicin, and chromium(V) complexes proceeds through distinct initial interactions with DNA, although the subsequent chemical transformations of the deoxyribose share similarities.

Bleomycin: The mechanism is highly specific, initiated by the abstraction of the 2'R hydrogen atom, which dictates the exclusive formation of the trans-thymine propenal isomer. nih.gov This stereospecificity is a defining characteristic of the bleomycin pathway.

Calicheamicin: This agent relies on the generation of a potent diradical via Bergman cyclization after binding to the DNA minor groove. wikipedia.org This diradical is a powerful hydrogen-abstracting species, leading to sugar damage and subsequent propenal formation. Unlike bleomycin, the initial attack is less stereospecific regarding the hydrogen atom abstracted from the sugar, but it is highly targeted to DNA sequences recognized by the drug.

Chromium(V) Complexes: The generation of this compound by Cr(V) is a less prominent pathway compared to the formation of other oxidation products like furfural. oup.comnih.gov The mechanism may involve activated oxygen species and appears to follow a pathway analogous to that of bleomycin. nih.govresearchgate.netrsc.org The efficiency of this compound formation is significantly lower than that observed with dedicated DNA cleaving agents like bleomycin and calicheamicin.

Molecular Interactions with Biological Macromolecules

DNA Adduct Formation by Thymine (B56734) Propenal

Thymine propenal is an electrophilic species that can covalently bind to DNA, forming DNA adducts. These adducts represent a form of DNA damage that can interfere with normal cellular processes like replication and transcription.

Contribution to Malondialdehyde- and Base Propenal-Derived Adducts

This compound is a type of base propenal, which are structural analogs of malondialdehyde (MDA). pnas.org Both base propenals and MDA are products of oxidative stress, with MDA primarily arising from lipid peroxidation and base propenals from DNA peroxidation. acs.orgnih.gov These compounds are electrophiles capable of reacting with DNA to form mutagenic adducts. pnas.org The formation of base propenals, such as this compound, occurs directly within the DNA, which may enhance their reactivity towards neighboring bases compared to MDA, which must diffuse from lipid membranes to the nucleus. pnas.org

Formation of Pyrimidopurinone Adducts of Deoxyguanosine (M1G Adducts)

One of the most significant reactions of this compound is its ability to form pyrimidopurinone adducts with deoxyguanosine (dG), specifically the M1G adduct (3-(2'-deoxy-β-D-erythropentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one). pnas.orgacs.orgnih.gov This M1G adduct is also the major adduct formed from the reaction of MDA with DNA. pnas.org The formation of M1G adducts from base propenals has been demonstrated in DNA treated with oxidizing agents like bleomycin (B88199) and calicheamicin (B1180863), which are known to generate base propenals. pnas.orgacs.org The M1G adduct is mutagenic and has been detected in the DNA of healthy humans. pnas.orgacs.org

When M1G is incorporated into a DNA duplex opposite cytosine, it can undergo a hydrolytic ring-opening to form N2-(3-oxo-1-propenyl)-2'-deoxyguanosine (N2-OPdG). acs.orgnih.gov Both M1G and its ring-opened form are mutagenic. acs.org

Mechanisms of Adduct Formation within DNA Duplexes

The formation of the M1G adduct by this compound involves the reaction of the aldehyde group of the propenal moiety with the exocyclic N2-amino group and the N1-ring nitrogen of a guanine (B1146940) residue. nih.gov This reaction is thought to be enhanced by the proximity of the this compound to a neighboring guanine within the DNA duplex. pnas.orgpnas.org After the initial formation of this compound from oxidative damage to a thymine residue, it can remain intercalated in the DNA structure. pnas.orgpnas.org This positioning, maintained by base stacking and hydrogen bonding, facilitates the reaction with an adjacent guanine. pnas.orgpnas.org The mechanism involves a Michael addition of the N1 of guanine to the propenal, followed by cyclization and dehydration to form the stable M1G adduct. researchgate.net

Reactivity Profile in Comparison to Other Electrophiles (e.g., Malondialdehyde)

Studies have shown that base propenals, including this compound, are significantly more reactive than malondialdehyde (MDA) in forming M1G adducts. pnas.orgnih.gov Base propenals are reported to be 30 to 150 times more potent than MDA in this regard. nih.gov This increased reactivity is attributed to the better leaving group ability of the imine nitrogen of the DNA base in base propenals compared to the enol hydroxyl group of MDA at neutral pH. pnas.org The Fe-bleomycin complex, which generates base propenals, has been shown to induce M1G formation, whereas gamma-radiation, which primarily produces MDA, did not show the same effect. nih.gov

| Compound | Relative Potency in M1G Formation | Reference |

| Base Propenals | 30-150x more potent than MDA | nih.gov |

| Malondialdehyde (MDA) | Baseline | nih.gov |

Interaction with Nucleotides and Nucleobases

The reactivity of this compound is not limited to deoxyguanosine within the DNA duplex. It can also interact with other nucleobases and nucleotides.

Influence on DNA Base Stacking and Hydrogen Bonding

The formation of this compound occurs when the sugar moiety of a thymidine (B127349) residue in DNA is oxidized, leading to the release of the damaged sugar and leaving the thymine base attached to a propenal group. Once formed, this base propenal moiety can transiently remain within the DNA double helix, held in position by a combination of base stacking interactions with adjacent bases and potential hydrogen bonding with the complementary purine (B94841) base on the opposing strand. pnas.org

The planar structure of the thymine ring conjugated to the propenal group allows it to intercalate between adjacent base pairs, contributing to the stability of its position within the helix through π-π stacking interactions. It is proposed that by maintaining its position, this compound can facilitate subsequent reactions, such as the formation of DNA adducts with neighboring bases. pnas.org For instance, the proximity of a neighboring guanine residue is thought to enhance the rate of formation of M1G, a pyrimidopurinone adduct of deoxyguanosine. pnas.org

While the presence of this compound within the DNA structure is a critical intermediate step for these covalent modifications, detailed biophysical studies quantifying the specific changes in base stacking energies or the precise geometry of hydrogen bonds formed by the propenal-modified thymine are not extensively documented. The primary focus of existing research has been on the consequential covalent adduct formation rather than the transient non-covalent interactions. The ultimate fate of this compound in DNA is often covalent linkage, either as an adduct with another base or through cross-linking reactions. nih.gov

Reactions with Thiol-Containing Biomolecules

This compound, as a reactive electrophile, readily interacts with nucleophilic thiol-containing molecules, which are abundant in the cellular environment.

Glutathione (B108866) (GSH), a tripeptide with a reactive thiol group, plays a crucial role in the detoxification of electrophilic compounds like this compound. The reaction between this compound and GSH is rapid and can proceed both non-enzymatically and catalyzed by Glutathione S-transferases (GSTs). pnas.org This conjugation is a key detoxification pathway for base propenals.

The direct reaction of this compound with GSH yields several major products. These adducts are formed through different reaction pathways, highlighting the reactivity of the α,β-unsaturated aldehyde system. The primary products identified are:

Michael Adducts (M-GSH): A pair of enantiomeric adducts resulting from the 1,4-conjugate addition of the GSH thiol group to the β-carbon of the propenal moiety.

Addition/Elimination Product (AE-GSH): This product is formed by the addition of GSH followed by the elimination of the thymine base.

Bis-GSH Adduct: An adduct where two molecules of GSH have reacted with the this compound.

The formation of these conjugates is a critical step in the metabolic processing of this compound, leading to the eventual formation of mercapturic acid derivatives that can be excreted. oup.com

| Adduct Type | Description | Reference |

|---|---|---|

| Michael Adducts (M-GSH) | Enantiomeric products from the 1,4-conjugate addition of the GSH thiol to the β-carbon of the propenal. | |

| Addition/Elimination Product (AE-GSH) | Formed via GSH addition followed by the elimination of the thymine base. | |

| Bis-GSH Adduct | Product of the reaction of this compound with two molecules of GSH. |

The reaction between this compound and thiol-containing biomolecules like glutathione is a classic example of a nucleophilic attack on an α,β-unsaturated carbonyl compound. The sulfur atom in the thiol group of GSH is a "soft" nucleophile, which preferentially attacks the β-carbon of the α,β-unsaturated system in a process known as a Michael (or 1,4-conjugate) addition. wikipedia.orgwikipedia.org

The mechanism involves the following key steps:

The nucleophilic thiol group of GSH attacks the electrophilic β-carbon of the propenal moiety of this compound.

This attack leads to the formation of a resonance-stabilized enolate intermediate.

The enolate is then protonated to yield the final, stable Michael adduct. wikipedia.org

This reaction is highly favorable due to the electrophilic nature of the α,β-unsaturated aldehyde, which is a result of the electron-withdrawing effect of the carbonyl group, making the β-carbon susceptible to nucleophilic attack. This reactivity is a general feature of α,β-unsaturated aldehydes and is central to their biological effects and detoxification pathways. nih.gov

Interactions with Proteins and Enzymes (excluding functional or structural changes related to toxicity)

The electrophilic nature of this compound also governs its interactions with proteins and enzymes, leading to covalent modifications of amino acid residues.

This compound is classified as a "soft" electrophile. According to the Hard and Soft Acids and Bases (HSAB) theory, soft electrophiles react preferentially with soft nucleophiles. wikipedia.org In the context of proteins, the primary soft nucleophilic sites are the thiol groups of cysteine residues. researchgate.net

Therefore, the predominant reaction of this compound with proteins is the covalent modification of cysteine residues via Michael addition, similar to its reaction with glutathione. researchgate.net This adduction can alter the structure and function of proteins.

While cysteine is the most likely target, other nucleophilic amino acid residues can also react with α,β-unsaturated aldehydes, especially at higher concentrations. These "harder" nucleophiles include the imidazole (B134444) ring of histidine and the ε-amino group of lysine. researchgate.net The reaction with these residues is generally less favorable than with cysteine but can still occur, leading to a broader range of potential protein modifications. The covalent adduction of this compound to proteins represents a form of protein carbonylation, a marker of oxidative stress. nih.gov

Metabolic Transformations and Disposition Research

Biotransformation Pathways of Thymine (B56734) Propenal

Thymine propenal (Tp), a reactive α,β-unsaturated aldehyde formed from oxidative DNA damage, undergoes several metabolic transformations aimed at detoxification and excretion. pnas.orgpnas.org The presence of the α,β-unsaturated carbonyl group makes it a target for nucleophilic attack and enzymatic modification. pnas.orgmdpi.com Key pathways involve conjugation with glutathione (B108866) and enzymatic reactions catalyzed by various transferases and oxidoreductases, primarily in the liver. pnas.orgnih.gov

The conjugation with glutathione (GSH) represents a crucial and primary detoxification route for this compound. mdpi.com This process effectively neutralizes the reactive α,β-unsaturated carbonyl structure of Tp, which is a key aspect of its toxicity. nih.gov The thiol group of GSH, a potent nucleophile present in high concentrations within cells, readily reacts with the electrophilic carbon of the propenal moiety. pnas.orgmdpi.com This reaction can occur both non-enzymatically and, more efficiently, through enzymatic catalysis. mdpi.com

Direct reaction between this compound and GSH has been observed in vitro, proceeding rapidly with a half-life of approximately 105 seconds at 37°C. pnas.org This non-enzymatic reaction yields several products, including a pair of enantiomeric Michael adducts (M-GSH), a product of GSH addition followed by base elimination (AE-GSH), and a bis-GSH adduct. nih.gov The formation of these conjugates is the first step in a metabolic cascade that ultimately leads to the excretion of more water-soluble and less toxic molecules. mdpi.com The entire process, from initial conjugation to final excretion, attests to the efficiency of physiological metabolism in neutralizing reactive endogenous compounds. nih.gov

The conjugation of this compound with glutathione is significantly accelerated by Glutathione S-Transferases (GSTs), a superfamily of detoxification enzymes. nih.govmdpi.com These enzymes play a critical role in cellular protection against electrophilic compounds generated from processes like oxidative stress. nih.gov Studies have demonstrated that human GSTs from the Alpha, Mu, and Pi classes can all catalyze the conjugation of GSH with base propenals. nih.gov

Research highlights that GST Pi-class isoenzyme P1-1 (GSTP1-1) is particularly effective in catalyzing the reaction with propenal derivatives. nih.gov In vitro comparisons have shown that GST-catalyzed reactions produce significantly higher levels of the initial Michael adduct (M-GSH) compared to the direct, non-enzymatic reaction with GSH. pnas.org This enzymatic action enhances the detoxification process, providing cellular protection against the toxicity of this compound. nih.gov The importance of GSTs is underscored by findings that their presence augments the protective effect of GSH against this compound cytotoxicity in cell cultures. nih.gov

Table 1: Comparison of this compound-GSH Adduct Formation

| Condition | Key Product(s) | Relative Formation Rate | Reference |

|---|---|---|---|

| Direct Reaction (Non-enzymatic) | M-GSH, AE-GSH | Baseline | pnas.org |

Beyond glutathione conjugation, the aldehyde functional group of this compound is a substrate for aldehyde oxidoreductases and dehydrogenases. pnas.orgpnas.org These enzymes catalyze the oxidation or reduction of the aldehyde moiety, contributing another layer to its metabolism. researchgate.net Aldehyde oxidases (AOXs) typically metabolize aldehydes into their corresponding carboxylic acids. frontiersin.org The involvement of these enzymes is suggested by the identification of metabolites where the aldehyde group of this compound has been converted to a carboxylic acid (thymine propenoate) or reduced to an alcohol. pnas.orgresearchgate.net This metabolic step is significant, as the conversion of reactive aldehydes helps to prevent cellular damage. frontiersin.org The action of these oxidoreductases is particularly evident in complex biological environments like hepatic cytosol. pnas.org

Studies using rat liver cytosolic extracts reveal a complex and rapid metabolism of this compound that differs significantly from simple in vitro reactions with GSH alone. pnas.orgresearchgate.net In the presence of liver cytosol, this compound and the initial GSH adducts (formed in direct or GST-catalyzed reactions) are consumed almost instantaneously. researchgate.net This rapid transformation indicates a highly efficient enzymatic system within the liver cytosol. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS/MS) analysis of reactions in hepatic cytosol shows the formation of new products in which the aldehyde group has been either reduced or oxidized. pnas.orgresearchgate.net The initial adducts seen in non-enzymatic reactions are notably absent, having been further metabolized. researchgate.net This demonstrates the concerted action of both GSTs and aldehyde-modifying enzymes like oxidoreductases within the cytosol to process this compound. pnas.org The liver, therefore, acts as the primary site for the comprehensive detoxification of this DNA-damage product. nih.gov

Identification and Characterization of Metabolites

Systematic metabolite profiling has been employed to identify the biotransformation products of this compound. pnas.orgmit.edu Following administration in rat models, a panel of metabolites has been identified in both urine and bile, confirming the metabolic pathways predicted by in vitro studies. pnas.orgmit.edu

A major endpoint of the glutathione conjugation pathway is the formation and excretion of mercapturic acids (N-acetylcysteine conjugates). nih.gov For this compound, several mercapturate derivatives have been identified as terminal metabolites in urine. mit.edumit.edu After the initial conjugation with GSH in the liver, the resulting adduct is sequentially cleaved to a cysteinylglycine (B43971) derivative, then a cysteine derivative, and finally acetylated to form the mercapturate, which is then excreted. nih.gov

Among the identified urinary metabolites, a bis-mercapturate derivative of reduced this compound is particularly noteworthy. pnas.orgmit.edu This metabolite is not only formed after exposure to this compound but is also present as a background metabolite in untreated rats. pnas.org Its levels increase significantly following induced oxidative stress, suggesting it could serve as a biomarker for oxidative DNA damage and inflammation. pnas.orgresearchgate.net In total, mercapturate derivatives and thymine propenoate accounted for approximately 6% of an administered this compound dose excreted in urine, while other GSH-related conjugates were found in bile, accounting for about 22% of the dose. mit.edumit.edu

Table 2: Major Excretory Metabolites of this compound in Rats

| Metabolite Type | Excretion Route | Key Compounds Identified | Reference |

|---|---|---|---|

| Mercapturate Derivatives | Urine | Two mercapturate derivatives, including a bis-mercapturate | pnas.orgnih.govmit.edu |

| Oxidized Metabolite | Urine | Thymine propenoate | nih.gov |

Oxidation and Reduction Products of the Aldehyde Moiety

The metabolic fate of this compound (Tp) is significantly influenced by the reactivity of its α,β-unsaturated aldehyde group. This functional group is a target for both oxidation and reduction reactions within biological systems. mit.edupnas.org In vitro studies using rat liver cytosol have demonstrated the rapid conversion of Tp. researchgate.netresearchgate.net The aldehyde moiety of glutathione (GSH) conjugates of Tp can be either reduced or oxidized. pnas.org

One of the key oxidation products identified is thymine propenoic acid (Tp-ox, also referred to as compound 5 in some studies). researchgate.netresearchgate.net This metabolite is formed through the oxidation of the aldehyde group to a carboxylic acid. Conversely, reduction of the aldehyde group also occurs, leading to the formation of alcohol derivatives. These oxidation and reduction reactions are often preceded by conjugation with glutathione. researchgate.net For instance, the aldehyde groups in mono- and bis-glutathione adducts of Tp (M-GSH 1a , AE-GSH 2a , and bis-GSH 3a ) are subject to reduction or oxidation. researchgate.netpnas.org

In studies with rat liver cytosol, the reaction of Tp with GSH led to the formation of several new products where the aldehyde was either reduced or oxidized, while Tp itself and its initial GSH adducts were rapidly consumed. researchgate.netresearchgate.net This indicates that subsequent to the initial conjugation, oxidation and reduction of the aldehyde moiety are significant metabolic steps.

Comprehensive Metabolite Profiling Studies

Systematic metabolite profiling has been employed to elucidate the metabolic fate of this compound, a common product of DNA oxidation. pnas.orgnih.govnih.gov These studies have utilized liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) to identify and quantify a range of predicted and novel metabolites in both in vitro and in vivo models. nih.govnih.govnih.gov

Initial in vitro investigations, based on the known chemical reactivity of α,β-unsaturated aldehydes, predicted a series of potential metabolites. pnas.orgmit.edu The reaction of Tp with glutathione (GSH), a key molecule in cellular detoxification, was studied both directly and in the presence of glutathione S-transferases (GSTs) and rat liver extracts. pnas.orgpnas.org These in vitro systems predicted approximately 15 candidate metabolites. mit.edunih.gov

The primary reactions involve the nucleophilic attack of GSH on the electrophilic carbon of the propenal moiety. pnas.org This leads to the formation of various glutathione conjugates, including Michael addition products (M-GSH), aldehyde elimination products (AE-GSH), and bis-glutathione adducts (bis-GSH). pnas.org Subsequent enzymatic processing of these GSH adducts by γ-glutamyl transferases, cysteinylglycinyl dipeptidases, and N-acetyl transferases is expected to yield cysteinylglycine (CysGly), cysteine (Cys), and mercapturic acid (N-acetylcysteine, NAc) derivatives. pnas.org

In vivo studies in rats administered with Tp confirmed the presence of many of these predicted metabolites in biological fluids. nih.govnih.gov Out of the 15 candidate metabolites identified from in vitro studies, a total of 12 were ultimately detected in the urine and bile of Tp-treated rats. researchgate.net This comprehensive approach, starting from in vitro predictions to in vivo validation, has provided a detailed map of the metabolic pathways of this compound. pnas.org

Fate and Excretion of this compound Metabolites in In Vivo Models

Detection and Quantification in Biological Fluids (e.g., urine, bile)

Following administration in rat models, metabolites of this compound are excreted in both urine and bile, with distinct profiles in each fluid. nih.govnih.gov The parent compound, this compound, is generally not detected in blood, urine, or bile, indicating its rapid and extensive metabolism. researchgate.net

Urinary Excretion: Analysis of urine from rats treated with Tp revealed a limited number of metabolites, accounting for approximately 6% of the administered dose. mit.edu The three major metabolites identified in urine are:

Thymine propenoate (Tp-ox) : The oxidation product of the aldehyde moiety. nih.govnih.gov

Two mercapturic acid derivatives : These are N-acetylcysteine (NAc) conjugates, which are the final products of the glutathione detoxification pathway. nih.govmit.edu Specifically, a bis-mercapturate derivative of reduced this compound (bis-NAcred) has been identified as a significant urinary metabolite. nih.govmit.edu

Biliary Excretion: Bile is a more significant route of excretion for Tp metabolites, accounting for about 22% of the dose in treated rats. mit.edu Biliary analysis identified a broader range of seven metabolites. nih.govnih.gov In addition to the mercapturic acid derivatives found in urine, bile contains the upstream intermediates of the glutathione conjugation pathway. nih.govnih.gov These include:

Glutathione (GSH) conjugates mit.edu

Cysteinylglycine (CysGly) derivatives nih.govmit.edu

Cysteine (Cys) derivatives nih.govmit.edu

Notably, thymine propenoate (Tp-ox) was found at significantly higher levels in bile compared to urine. researchgate.net The table below summarizes the key metabolites detected in each biological fluid.

Table 1: Distribution of this compound Metabolites in Rat Biological Fluids

| Metabolite Type | Detected in Urine | Detected in Bile |

|---|---|---|

| Thymine propenoate (Oxidized form) | Yes | Yes |

| Glutathione (GSH) Conjugates | No | Yes |

| Cysteinylglycine (CysGly) Conjugates | No | Yes |

| Cysteine (Cys) Conjugates | No | Yes |

| Mercapturic Acid (NAc) Conjugates | Yes | Yes |

Considerations of Tissue-Specific Metabolism

The metabolism of this compound primarily occurs in the liver, which is rich in the enzymes required for its biotransformation. pnas.orgcreative-proteomics.com The liver's role is highlighted by in vitro studies using rat liver cytosol and microsomal fractions, which demonstrated rapid metabolism of Tp, particularly in the cytosolic fraction where glutathione S-transferases (GSTs) are abundant. researchgate.netresearchgate.net The presence of glutathione conjugates and their subsequent derivatives (CysGly, Cys, and NAc adducts) in bile and urine strongly points to hepatic processing. pnas.orgmit.edu

While the liver is the main site, the initial formation of this compound occurs from oxidative damage to DNA in the nucleus of cells throughout the body. mdpi.comnih.gov Therefore, some initial reactions, such as conjugation with glutathione, can occur in the tissues where the damage originates, as GSH is present in millimolar concentrations in most cells. pnas.org The subsequent processing of these conjugates, however, is characteristic of hepatic metabolism before excretion. pnas.org The expression of different GST isozymes and other metabolic enzymes can vary between tissues, potentially leading to tissue-specific differences in the metabolic profile of Tp, although this has not been extensively detailed in the available research. researchgate.net For instance, the high levels of certain metabolites in bile are a direct consequence of the liver's function in transporting such compounds for biliary excretion. researchgate.net

Biological Impact at the Molecular and Cellular Levels

Impact on DNA Integrity and Replication Fidelity

The introduction of thymine (B56734) propenal-induced damage into the DNA template has profound effects on the fundamental processes of DNA replication and transcription.

DNA lesions such as those derived from thymine propenal can present a significant obstacle to the progression of the cellular replication machinery. High-fidelity replicative DNA polymerases, such as polymerases δ and ε, possess highly specific active sites designed to accommodate the standard Watson-Crick base pairs. nih.gov The structural distortion of the DNA double helix caused by bulky adducts formed from this compound can physically block these polymerases, causing the replication fork to stall. pnas.orgnih.gov Related oxidative lesions, like thymine glycol, are known to present a severe block to synthesis by replicative DNA polymerases. pnas.org This cessation of replication, if not resolved, can lead to more severe outcomes, including the collapse of the replication fork and the formation of double-strand breaks. nih.gov To overcome this, cells employ specialized low-fidelity translesion synthesis (TLS) polymerases that can replicate past the damaged site, albeit often at the cost of introducing mutations. nih.govuwo.ca

| Polymerase Type | Interaction with this compound-Derived Lesions | Outcome | Reference |

|---|---|---|---|

| High-Fidelity Replicative Polymerases (e.g., Pol δ, Pol ε) | Active site is unable to accommodate the distorted DNA helix containing the lesion. | Replication fork stalling; potential for fork collapse. | nih.govpnas.orgnih.gov |

| Translesion Synthesis (TLS) Polymerases (e.g., Pol κ, Pol η) | Recruited to the stalled fork to bypass the lesion. | Replication continues past the damage, but with a high potential for incorporating incorrect nucleotides (mutagenesis). | nih.govuwo.canih.gov |

Similar to its effect on DNA replication, this compound-derived adducts can also interfere with transcription. The process of transcription, carried out by RNA polymerases, involves reading the DNA template to synthesize RNA. Adducts that distort the DNA helix, such as 3-(2′-Deoxy-β-d-erythro-pentofuranosyl)pyrimido-[1,2-a]purin-10(3H)-one (M1dG), are known to interfere with polymerase elongation. researchgate.net It is therefore plausible that these lesions impede the progress of RNA polymerase along the DNA strand. researchgate.net Other oxidative lesions like thymine glycol have been shown to block transcription directly. oup.com This blockage can prevent the expression of critical genes, disrupting cellular function.

Mutagenic Potential and Mechanisms

This compound is a potent mutagen, primarily through its conversion of guanine (B1146940) into the M1dG adduct. oup.compnas.org This adduct is a primary driver of the various mutations observed following oxidative DNA damage. Base propenals, as a class, are considered 30–60 times more mutagenic than the lipid peroxidation product malondialdehyde (MDA). oup.com

The M1dG adduct is highly miscoding. During DNA replication, translesion synthesis polymerases that bypass the M1dG lesion often misinterpret it. Instead of correctly pairing with cytosine, M1dG frequently directs the incorporation of adenine (B156593) (A) or thymine (T). nih.gov The insertion of adenine opposite the M1dG lesion leads to G:C to T:A transversions in subsequent rounds of replication. nih.gov This misincorporation is a significant source of base pair substitution mutations. nih.gov

In addition to single base substitutions, the M1dG adduct derived from base propenals is capable of inducing frameshift mutations. nih.gov These mutations, which involve the insertion or deletion of one or more nucleotides, can drastically alter the reading frame of a gene. This typically results in a completely nonfunctional protein product and can have severe biological consequences. nih.govlumenlearning.com

| Mutation Type | Description | Mechanism | Reference |

|---|---|---|---|

| Base Pair Substitution | Replacement of a single nucleotide base pair (e.g., G:C → T:A). | The M1dG adduct mispairs during replication, primarily directing the insertion of adenine or thymine. | nih.gov |

| Frameshift Mutation | Insertion or deletion of nucleotides, shifting the translational reading frame. | The M1dG adduct can cause DNA polymerase to slip or misalign at the lesion site during translesion synthesis. | nih.gov |

The mutagenicity of this compound is a multi-step process rooted in its chemical reactivity and the cell's response to the damage it creates.

Formation and Proximity: this compound is generated from oxidative damage to the deoxyribose sugar within the DNA backbone. pnas.orgoup.com Being formed in situ, it is in immediate proximity to other DNA bases. pnas.orgresearchgate.net

Adduct Formation: The electrophilic propenal group readily reacts with the exocyclic amino group of a nearby guanine base to form the stable, bulky pyrimidopurinone adduct, M1dG. pnas.orgresearchgate.net This reaction is significantly enhanced by the proximity of the reactants within the DNA structure. pnas.org

Replication Block and TLS Bypass: The M1dG adduct causes significant helical distortion, which stalls high-fidelity replicative polymerases. pnas.orgresearchgate.net To resolve the stalled fork, the cell recruits specialized Y-family TLS polymerases, such as human DNA polymerase κ (Pol κ) and polymerase ι (Pol ι). nih.govnih.gov

Error-Prone Incorporation: These TLS polymerases have a more accommodating active site but exhibit lower fidelity. While Pol κ can correctly insert a cytosine opposite M1dG, it also frequently misincorporates other bases like thymine or guanine. nih.gov The bypass of M1dG by these polymerases is what ultimately leads to the fixation of base pair substitutions and frameshift mutations into the genome. nih.gov

Interactions with DNA Repair Pathways

The presence of this compound in DNA triggers cellular repair mechanisms designed to recognize and eliminate such damage. However, the unique chemical nature of Tp can also modulate the function of the very enzymes intended to repair it.

Recognition and Processing by DNA Repair Enzymes

This compound, as a form of DNA damage, is a substrate for DNA repair enzymes. While specific details on its processing by pathways like Base Excision Repair (BER) or Nucleotide Excision Repair (NER) are complex, the initial recognition is a critical step. nih.govwikipedia.org Enzymes such as thymine DNA glycosylase (TDG) are pivotal in identifying and excising damaged or mismatched bases. nih.govnih.gov TDG, for instance, is known to remove thymine from G:T mismatches that arise from the deamination of 5-methylcytosine. nih.govnih.gov Given that thymine glycol, another oxidative lesion, is a substrate for TDG when paired with guanine, it highlights the enzyme's role in recognizing oxidized pyrimidines. nih.gov The structural distortion in the DNA helix caused by lesions like Tp is a key signal for recognition by the DNA repair machinery. nih.gov

The ability of DNA glycosylases to efficiently locate these lesions among a vast excess of normal DNA is crucial for maintaining genomic stability. nih.gov Studies on human TDG reveal a process involving both a "search complex" and an "interrogation complex," where the enzyme bends the DNA to flip out the suspected damaged base for inspection. nih.gov This mechanism allows for precise identification before the enzyme proceeds to cleave the bond linking the damaged base to the DNA backbone. nih.govkenyon.edu

Modulation of Translesion Synthesis by DNA Polymerases

When DNA replication machinery encounters a lesion like this compound that hasn't been repaired, specialized DNA polymerases can be recruited to bypass the damage in a process called translesion synthesis (TLS). nih.gov This is a damage tolerance mechanism that prevents the stalling of replication, which could otherwise lead to cell death. nih.gov However, TLS is often error-prone. nih.gov

Several DNA polymerases are involved in bypassing different types of DNA lesions. For instance, DNA polymerase η (eta) is known for its role in accurately bypassing UV-induced thymine dimers, but it is also implicated in the bypass of oxidative lesions. acs.org Research on thymine glycol (Tg), a related oxidative lesion, shows that multiple polymerases, including DNA polymerase κ (kappa) and ζ (zeta), can work together to facilitate error-free bypass. pnas.org DNA polymerase κ is thought to handle the insertion of a nucleotide opposite the lesion, while polymerase ζ assists in the subsequent extension. pnas.org Other polymerases, like DNA polymerase λ (lambda) and β (beta), also show the ability to bypass thymine glycol, though their efficiency and fidelity can be influenced by factors like the surrounding DNA sequence and the presence of accessory proteins. nih.gov The interaction of this compound with these polymerases can influence whether the bypass is accurate or results in a mutation.

| DNA Polymerase | Role in Translesion Synthesis (inferred from related lesions) | Reference |

| DNA Polymerase η (eta) | Involved in TLS past various lesions, including oxidative damage. | acs.org |

| DNA Polymerase κ (kappa) | Functions in the insertion step of bypassing thymine glycol. | pnas.org |

| DNA Polymerase ζ (zeta) | Involved in the extension step after a nucleotide is inserted opposite a lesion. | nih.govpnas.org |

| DNA Polymerase λ (lambda) | Capable of catalyzing DNA synthesis across thymine glycol. | nih.gov |

| DNA Polymerase β (beta) | Can incorporate nucleotides opposite thymine glycol. | nih.gov |

Role in Molecular Mechanisms of Cellular Stress and Disease

The formation of this compound is intrinsically linked to oxidative stress and can contribute to the molecular pathways underlying inflammation, carcinogenesis, and aging.

Link to Oxidative Stress Responses

This compound is a direct product of oxidative damage to DNA, specifically from the reaction of hydroxyl radicals with the thymine base. Its presence serves as a biomarker for oxidative stress. pnas.org The cell responds to oxidative stress by upregulating detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs), which can conjugate and neutralize reactive molecules like Tp. pnas.orgpnas.org The α,β-unsaturated carbonyl group in this compound makes it a target for nucleophilic attack by glutathione (GSH), a key cellular antioxidant. pnas.org The resulting metabolites can be excreted, and their levels in urine have been shown to increase under conditions of oxidative stress, providing a measurable indicator of systemic DNA damage. pnas.orgresearchgate.net

Mechanistic Associations with Inflammation and Carcinogenesis at the Molecular Level

Chronic inflammation is a known driver of cancer, partly through the increased production of reactive oxygen and nitrogen species by immune cells, which leads to DNA damage. nih.gov this compound is one such DNA lesion mechanistically linked to inflammation and cancer. pnas.org The mutagenic potential of Tp lies in its ability to be bypassed incorrectly by DNA polymerases during replication, leading to permanent sequence changes. oup.com For example, if not repaired, lesions derived from oxidative damage can lead to G→T transversions or C→T transitions, mutations that are frequently found in key cancer-related genes like the p53 tumor suppressor. nih.govoup.comiarc.fr

The process of carcinogenesis is a multistage process that begins with the initiation of genetic mutations. iarc.fr The formation of DNA adducts from reactive chemicals, including endogenous products of oxidative stress like this compound, is a central event in this initiation phase. nih.gov

Implications for Molecular Aspects of Aging Research

The accumulation of DNA damage is a hallmark of the aging process. mdpi.com Oxidative stress is considered a major contributor to age-related cellular decline. mdpi.com The continuous formation of lesions like this compound over an organism's lifespan can contribute to the pool of unrepaired DNA damage. pnas.org This persistent damage can lead to mutations and genomic instability, which are associated with cellular senescence and aging. mdpi.comnih.gov

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage. nih.gov While senescence can be a protective anti-cancer mechanism, the accumulation of senescent cells can also promote aging and age-related diseases through the secretion of pro-inflammatory molecules. mdpi.comnih.gov The link between this compound, oxidative DNA damage, and the induction of senescence pathways highlights its potential role in the molecular aspects of aging. pnas.orgmdpi.com

Advanced Analytical Methodologies for Thymine Propenal Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of thymine (B56734) propenal, enabling its separation from complex biological matrices and other related compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of thymine propenal and its metabolites. pnas.org Preparative HPLC is often employed to purify chemically synthesized this compound, typically using a reversed-phase column with a suitable mobile phase gradient, such as acetonitrile (B52724) and water.

For analytical purposes, HPLC systems equipped with UV detection are used to quantify this compound and its reaction products. nih.gov Studies analyzing the reaction of this compound with glutathione (B108866) have utilized Agilent 1100 series HPLC systems. nih.gov The separation is commonly achieved using C18 reversed-phase columns, which separate compounds based on their hydrophobicity. pnas.orgmit.edu For instance, research has successfully separated this compound from other base propenals and malondialdehyde (MDA) using a Vydac C18 column. mit.edu The exclusive formation of the trans isomer of this compound as a product of bleomycin-induced DNA degradation has also been confirmed through HPLC analysis. nih.gov

| Parameter | Description | Source(s) |

|---|---|---|

| Instrumentation | Agilent 1100 series; Hewlett-Packard model 1100 | nih.govmit.edu |

| Column Type | Dionex Acclaimed Polar Advantage C18; Vydac C18 reversed phase | pnas.orgnih.govmit.edu |

| Mobile Phase | Acetonitrile/water gradients; 100% acetonitrile; Methanol/water | oup.comksu.edu.sa |

| Detection | UV detection | nih.gov |

| Application | Purification, Isolation, Quantification | nih.govmit.edu |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the sensitive and specific detection of this compound and its metabolites, particularly at trace levels found in biological samples. pnas.org This technique combines the powerful separation capabilities of HPLC with the high specificity and sensitivity of mass spectrometry. acs.org

LC-MS/MS has been pivotal in identifying and quantifying the metabolic fate of this compound. pnas.org In studies involving rats treated with this compound, researchers identified 15 potential metabolites, ultimately detecting seven of them in urine and bile. pnas.orgnih.gov The method relies on targeted analysis using modes like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each metabolite are monitored, providing exceptional specificity and quantitative accuracy. pnas.orgresearchgate.net This approach has been used to profile metabolites formed from the reaction of this compound with glutathione and in rat liver cytosol, leading to the identification of various conjugates and oxidation or reduction products. nih.govresearchgate.net The high sensitivity of LC-MS/MS is critical, as this compound itself is rapidly cleared from the bloodstream, making the detection of its more stable downstream metabolites essential for biomarker discovery. pnas.org

| Metabolite Type | Specific Metabolites Identified | Biological Matrix | Source(s) |

|---|---|---|---|

| Glutathione Conjugates | M-GSH, AE-GSH, bis-GSH | In vitro reactions | pnas.org |

| Mercapturate Derivatives | M-NAc red, bis-NAc red | Rat Urine, Rat Bile | pnas.orgresearchgate.net |

| Cysteinylglycine (B43971)/Cysteine Conjugates | CysGly and Cys adducts | Rat Bile | pnas.orgnih.gov |

| Oxidation/Reduction Products | Thymine propenoate, Thymine propenol | Rat Urine, Rat Bile | pnas.orgresearchgate.net |

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for the unambiguous structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information at the atomic level. For newly synthesized this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are critical for confirming its covalent structure and ensuring purity. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal connectivity between protons and carbons, which is indispensable for complete structural elucidation. researchgate.net

NMR has also been applied in mechanistic studies involving this compound. For example, ³¹P NMR spectroscopy was used to track an oxygen-18 label during the bleomycin-mediated degradation of DNA, which established that the formation of this compound occurs with C-O bond cleavage at the 3'-position of the deoxyribose sugar. nih.gov Furthermore, ¹H and ¹³C NMR have been used to characterize complex structures, such as a cross-link formed between thymine and the amino acid tyrosine induced by hydroxyl radicals. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy. bioanalysis-zone.com It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact mass. bioanalysis-zone.com This capability is crucial for confirming the identity of synthesized this compound and assessing its purity by ensuring the measured mass aligns with the theoretical mass calculated from its molecular formula (C₈H₈N₂O₃).

HRMS is particularly valuable for distinguishing this compound from other molecules that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com In research, HRMS has been used to characterize novel products, such as the hydroxyl radical-induced cross-link between thymine and tyrosine. nih.gov Advanced HRMS instruments, like the Q Exactive Orbitrap mass spectrometer, provide the high resolution (e.g., 60,000) and mass accuracy (e.g., <5 ppm) needed to confidently identify and structurally characterize complex adducts in biological samples. acs.org

Methodologies for Detection of this compound-Derived DNA Adducts

While this compound is a product of DNA damage, this reactive aldehyde can further react with other DNA bases, forming secondary DNA adducts. A significant adduct formed is the pyrimido[1,2-a]purin-10(3H)-one derivative of deoxyguanosine (M1dG). mit.edu Detecting and quantifying these adducts is key to understanding the full genotoxic potential of initial oxidative damage.

A primary method for quantifying M1dG adducts is the use of immunochemical assays. mit.edu An immunoblot assay employing a specific monoclonal antibody against M1dG has been used to measure the levels of this adduct in DNA samples. mit.edu This method is highly sensitive and allows for the quantification of adducts in cellular DNA. mit.eduexcli.de

The gold standard for the structural confirmation and quantification of DNA adducts is mass spectrometry, particularly LC-MS/MS. mdpi.comnih.gov The general workflow involves several key steps:

Isolation of DNA from cells or tissues. nih.gov

Enzymatic Hydrolysis of the DNA into individual deoxynucleosides. This is typically achieved using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase. nih.gov This process liberates the M1dG adduct from the DNA backbone.

LC-MS/MS Analysis of the resulting deoxynucleoside mixture. The M1dG adduct is separated from the normal, unmodified deoxynucleosides by HPLC and is then detected and quantified by MS/MS. acs.orgmdpi.com Stable isotope-labeled internal standards are often added to improve quantitative accuracy. nih.gov

This LC-MS/MS approach offers high specificity and allows for the precise measurement of adduct levels, often expressed as the number of adducts per 10⁶ or 10⁸ normal nucleotides. mdpi.comberkeley.edu These methodologies have provided strong evidence that base propenals, including this compound, are a major endogenous source of M1dG adducts in cellular DNA. mit.edu

Table of Mentioned Compounds

| Compound Name | Chemical Formula / Class |

|---|---|

| This compound | C₈H₈N₂O₃ |

| Acetonitrile | C₂H₃N |

| Adenine (B156593) | C₅H₅N₅ |

| Alkaline phosphatase | Enzyme |

| Bleomycin (B88199) | Glycopeptide antibiotic |

| Cytosine | C₄H₅N₃O |

| Deoxyguanosine | C₁₀H₁₃N₅O₄ |

| Glutathione | C₁₀H₁₇N₃O₆S |

| Guanine (B1146940) | C₅H₅N₅O |

| Malondialdehyde (MDA) | C₃H₄O₂ |

| Methanol | CH₄O |

| Nuclease P1 | Enzyme |

| Thymine | C₅H₆N₂O₂ |

| Tyrosine | C₉H₁₁NO₃ |

| 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | C₃H₂F₆O |

| M1dG (pyrimido[1,2-a]purin-10(3H)-one deoxyguanosine) | DNA adduct |

| Uracil (B121893) | C₄H₄N₂O₂ |

Development of Assays for Specific Adducts (e.g., M1G)

The detection and quantification of specific DNA adducts, such as the malondialdehyde-deoxyguanosine adduct pyrimido[1,2-a]purin-10(3H)-one (M1G), are crucial for understanding the molecular mechanisms of DNA damage and for use in human biomonitoring. core.ac.uk M1G, a major adduct formed from the reaction of malondialdehyde (MDA) with guanine, is a mutagenic lesion linked to lipid peroxidation. berkeley.eduenghusen.dk A variety of analytical methods have been developed to measure this adduct in biological samples, each with distinct advantages and limitations regarding sensitivity, specificity, and throughput. berkeley.edu

Initially, sensitive detection techniques often relied on gas chromatography-mass spectrometry (GC-MS), which required chemical derivatization to make the adducts volatile. aacrjournals.org The advent of electrospray ionization and its coupling with high-performance liquid chromatography (HPLC) to mass spectrometers (LC-MS) enabled the sensitive detection of polar compounds like M1G without derivatization. aacrjournals.org LC-MS/MS, in particular, has become a powerful tool. nih.gov For instance, a method using immuno-extraction followed by LC combined with atmospheric pressure chemical ionization (APCI) tandem mass spectrometry has been used to quantify the M1G deoxynucleoside (M1G-dR) in human urine. enghusen.dk Another approach employed thermospray LC/MS with a stable isotope-labeled internal standard to detect M1G in urine samples after reduction with sodium borohydride. nih.gov

A significant challenge in M1G analysis is its existence as an equilibrium between a stable ring-closed form and a reactive ring-opened aldehyde form. aacrjournals.orgnih.gov The aldehyde form can be lost during analysis due to reactions with proteins or other nucleophiles, leading to poor detection sensitivity. nih.gov To address this, a novel method was developed that utilizes an aldehyde reactive probe (ARP) to form a stable conjugate with the ring-opened M1G-dR. nih.gov This derivatization increases the hydrophobicity of the adduct, facilitating its separation from unmodified nucleosides and increasing detection sensitivity by nearly an order of magnitude in selective reaction monitoring (SRM) mass spectrometry. nih.gov This assay can detect as few as two M1G adducts per 10⁸ guanines using a small amount of DNA. nih.gov

Immunochemical methods have also been widely developed. berkeley.edu Murine monoclonal antibodies that react with M1G-R have been produced and used in enzyme-linked immunosorbent assays (ELISAs). nih.gov Competitive ELISAs have been used to quantify M1G-dR in the DNA of Salmonella typhimurium treated with MDA. nih.gov Another sensitive immunochemical technique is the immunoslot blot (ISB) assay, which has been applied to detect M1G in small DNA samples from human white blood cells. core.ac.uk While immunochemical techniques can offer high sensitivity—for example, an antibody-based assay for thymine glycol reached a detection limit of 3 × 10⁻²¹ moles—concerns remain about the specificity of M1G detection, as it is unclear whether the antibodies recognize both the ring-closed and ring-opened forms of the adduct. aacrjournals.org

The table below summarizes various analytical methodologies developed for M1G detection.

| Assay Method | Principle | Sample Type | Detection Limit / Key Finding | References |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | Human Urine | Average excretion rate of M1G-dR was 12 ± 3.8 fmol/kg per 24h. | enghusen.dk |

| Aldehyde Reactive Probe (ARP) with LC-MS/MS | Chemical labeling of the ring-opened aldehyde form of M1G to form a stable conjugate, followed by LC-MS/MS analysis. | DNA | Can detect 2 M1G adducts per 10⁸ guanines; sensitivity increased ~10-fold compared to non-derivatized M1G-dR. | nih.gov |

| Competitive ELISA | Immunoassay using monoclonal antibodies where free adduct in the sample competes with immobilized adduct for antibody binding. | Bacterial DNA | Quantified M1G-dR levels from 0.2 to 2.5 per 10⁶ base pairs in S. typhimurium DNA. | nih.gov |

| Immunoslot Blot (ISB) | A sensitive immunoassay for detecting adducts in DNA samples immobilized on a membrane. | Human White Blood Cell DNA | Demonstrated high sensitivity for detecting M1G in small amounts of human DNA. | core.ac.uk |

| GC/NCI-MS | Gas chromatography with negative chemical ionization mass spectrometry, based on reacting M1G with pentafluorobenzylhydrazine. | DNA | Provides a quantitative assay for M1G equivalents. | acs.org |

| Thermospray LC/MS | LC separation coupled with thermospray ionization mass spectrometry, using a stable isotope internal standard. | Human Urine | Detection limit of 250 fmol on column. | nih.gov |

Strategies for Molecular Biomarker Development

The development of reliable molecular biomarkers is essential for assessing exposure to DNA damaging agents and understanding the risk of associated diseases like cancer. scielo.org.co Endogenous DNA damage, arising from processes like inflammation and oxidative stress, is mechanistically linked to human diseases. mit.edu However, many DNA damage products have not become significant biomarkers, partly due to a poor understanding of their metabolic fate after they are formed in tissues and before they are excreted. nih.govpnas.org A crucial strategy for biomarker development, therefore, involves defining the complete metabolic pathway of a DNA lesion to identify stable, abundant, and easily quantifiable metabolites in accessible biological fluids like urine. pnas.org This approach moves beyond measuring the primary DNA adduct in tissue to identifying its excretory metabolic products, which can serve as non-invasive biomarkers of endogenous damage and disease risk. nih.govnih.gov

Metabolite Profiling Approaches in Research Models

Metabolite profiling is a powerful strategy to systematically identify all metabolic products of a specific compound. nih.gov This approach has been successfully applied to this compound (Tp), a common product of DNA oxidation, to discover potential biomarkers of oxidative stress and inflammation. mit.edupnas.org The research strategy involves predicting potential metabolites based on known chemical reactivity and biotransformation pathways, followed by experimental verification in research models. mit.edu

In the case of this compound, its reactivity as an α,β-unsaturated aldehyde suggests it is a substrate for glutathione S-transferases (GSTs), leading to conjugation with glutathione (GSH). pnas.orgresearchgate.net Based on this, a suite of 15 candidate metabolites was predicted from in vitro studies. mit.edupnas.org These predictions were tested using rat models. nih.gov

In Vitro Model (Rat Liver Cytosol): The metabolism of this compound was first studied in rat liver cytosol extracts. researchgate.net When Tp was incubated with GSH in this system, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis revealed the formation of several new products where the aldehyde group had been either reduced or oxidized. pnas.orgresearchgate.net These included an oxidized form of Tp (Tp ox) and alcohol reduction products of various GSH conjugates. researchgate.net

In Vivo Model (Rats): To understand the in vivo fate, this compound was administered to rats, and metabolites were quantified in urine and bile using LC-MS/MS. nih.govpnas.org This systematic profiling confirmed the presence of multiple metabolites. pnas.org Analysis of urine from Tp-treated rats revealed three major metabolites, accounting for about 6% of the administered dose: thymine propenoate and two mercapturate derivatives of GSH conjugates. nih.gov Bile analysis identified an additional four metabolites, which included cysteinylglycine and cysteine derivatives of glutathione adducts, accounting for approximately 22% of the dose. nih.govmit.edu

Crucially, one metabolite, a bis-mercapturate derivative (bis-NAcred 3e), was detected in the urine of untreated rats, indicating it is a product of endogenous DNA damage. pnas.orgnih.gov The levels of this metabolite increased three- to fourfold in rats treated with agents that induce oxidative stress, such as carbon tetrachloride (CCl₄) or the DNA-cleaving drug bleomycin. nih.govpnas.org This finding establishes the bis-mercapturate derivative as a strong candidate for a non-invasive biomarker of inflammation and oxidative stress in humans. pnas.orgnih.gov

The table below details the key metabolites of this compound identified through profiling in rat models.

| Metabolite Category | Specific Metabolites Identified | Biological Matrix | Key Findings | References |

| Urinary Metabolites | Thymine propenoate, Mercapturate derivatives (e.g., M-NAcred 1e, bis-NAcred 3e) | Rat Urine | Accounted for ~6% of administered Tp dose. Bis-NAcred 3e was found in untreated rats and increased with oxidative stress. | nih.govmit.edupnas.org |

| Biliary Metabolites | GSH conjugates, Cysteinylglycine conjugates, Cysteine conjugates (e.g., M-GSH 1b, M-CysGly 1c, M-Cys 1d) | Rat Bile | Accounted for ~22% of administered Tp dose. Tp ox was found at high levels in bile. | nih.govmit.eduresearchgate.net |

| In Vitro Metabolites | Oxidized Tp (Tp ox), Reduced GSH-conjugates (e.g., M-GSHred 1b, AE-GSHred 2b, bis-GSHred 3b), Reduced Tp (Tpred 4) | Rat Liver Cytosol | Demonstrated pathways of Tp metabolism involving oxidation and reduction of the aldehyde group. | pnas.orgresearchgate.net |

Synthetic Methodologies for Research Applications

Laboratory Synthesis of Thymine (B56734) Propenal and Derivatives

The generation of thymine propenal for research applications can be achieved through several synthetic strategies, ranging from the controlled oxidation of thymine-containing precursors to specific multi-step chemical routes.

The formation of this compound often originates from oxidative damage to the thymine moiety in DNA. This process can be mimicked in the laboratory through the controlled oxidation of thymine or its nucleoside/nucleotide derivatives. The key reaction involves a hydroxyl radical-mediated abstraction of a hydrogen atom from the methyl group at the C5 position of the thymine ring. This initial step is followed by the addition of oxygen and subsequent molecular rearrangement to form the propenal structure.

While guanine (B1146940) is the most easily oxidized base in DNA, thymine oxidation occurs under specific conditions, such as in guanine-poor regions of DNA or through different oxidative pathways. chemrxiv.orgwikipedia.org The laboratory synthesis aims to control these oxidative reactions to selectively target the thymine methyl group. One proposed mechanism involves a one-electron oxidation of thymine, which can lead to either addition at the C5-C6 double bond or the desired proton loss from the methyl group, a process known as proton-coupled electron transfer (PCET). chemrxiv.org The choice of oxidizing agents and reaction conditions is critical to favor the formation of the propenal over other oxidation products like thymine glycol. chemrxiv.orgnih.gov

Table 1: Comparison of Thymine Oxidation Products

| Initial Reactant | Oxidative Process | Major Product(s) | Reference |

|---|---|---|---|

| Thymine in DNA | Hydroxyl Radical Attack | This compound, Thymine Glycol | nih.gov |

Beyond direct oxidation, this compound can be constructed using multi-step organic synthesis. A plausible and targeted approach involves the reaction of a thymine derivative with a three-carbon aldehyde synthon, such as propargyl aldehyde (prop-2-ynal). Propargyl aldehyde itself can be synthesized via the controlled oxidation of propargyl alcohol. researchgate.net

The synthesis would likely involve a Michael-type addition reaction where a nucleophilic nitrogen of the thymine ring (e.g., N1) attacks the β-carbon of the α,β-unsaturated propargyl aldehyde. This type of reaction is common for pyrimidine (B1678525) derivatives. beilstein-journals.org Subsequent isomerization or rearrangement of the adduct would yield the final this compound product. The use of protected forms of propargyl aldehyde, such as propargyl aldehyde diethyl acetal, can also be employed to control reactivity during the synthesis. mdpi.com This method offers greater control over the final structure compared to direct oxidation, which can often yield a mixture of products.

This compound can exist as cis and trans isomers with respect to the double bond of the propenal group. These isomers may exhibit different biological activities, making their stereoselective synthesis essential for detailed biological investigations. Chemical synthesis has been successfully used to prepare both cis- and trans-thymine propenals independently. nih.gov

Research has shown that when this compound is formed from DNA via the action of the anticancer agent bleomycin (B88199), the trans isomer is the exclusive product. nih.gov In laboratory studies designed to probe this mechanism, the synthetically prepared cis isomer was found to be stable under the bleomycin reaction conditions, confirming the stereospecificity of the biological formation process. nih.gov The ability to synthesize and isolate specific stereoisomers is a powerful tool for understanding enzymatic mechanisms and the structural basis of molecular recognition in biological systems. nih.govunina.it

Purification and Purity Validation for Experimental Use

The reliability of experimental results hinges on the purity of the chemical compounds used. For this compound, which is a reactive aldehyde, robust purification and validation protocols are necessary.

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of this compound from synthetic reaction mixtures. This technique separates the target compound from unreacted starting materials, byproducts, and isomers based on their differential partitioning between a stationary phase and a mobile phase.

For a compound like this compound, reverse-phase HPLC is commonly used. rsc.org This involves a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. rsc.org A typical method employs a gradient elution system, for instance, starting with a high concentration of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724). rsc.org This ensures that compounds are eluted based on their hydrophobicity, allowing for the effective isolation of the this compound peak. The fractions corresponding to the desired product are collected, combined, and the solvent is removed, often by lyophilization, to yield the purified compound. rsc.org

Table 2: Example Parameters for Preparative HPLC Purification

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Column | Stationary phase for separation | Phenomenex Luna 5 µm C18(2), 250 x 21.2 mm | rsc.org |

| Mobile Phase | Solvents used for elution | Acetonitrile and Water (often with 0.1% TFA) | rsc.org |

| Elution Mode | Method of changing mobile phase composition | Gradient | |

| Detection | Wavelength for monitoring elution | 260 nm (for nucleobases) | rsc.org |

| Post-Processing | Removal of solvent from collected fractions | Lyophilization (Freeze-drying) | rsc.org |

Once purified, the identity and purity of this compound must be rigorously confirmed. A combination of spectroscopic and spectrometric techniques is employed for this purpose.